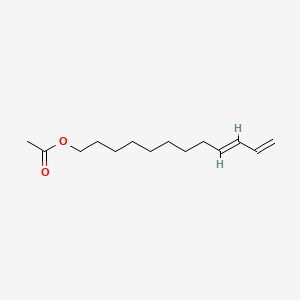

(E)-Dodeca-9,11-dienyl acetate

Description

Historical Context of Discovery and Initial Characterization in Biological Systems

The initial identification of (E)-Dodeca-9,11-dienyl acetate (B1210297) as a key component of an insect's sex pheromone dates back to the 1970s. It was first isolated from the female sex pheromone glands of the red bollworm moth, Diparopsis castanea, a significant pest of cotton in Africa. researchgate.net The identification process involved the extraction of the pheromone from the terminal abdominal segments of virgin female moths, followed by purification and analysis using techniques such as gas chromatography, micro-ozonolysis, infrared spectroscopy, and mass spectrometry. researchgate.net

Subsequent research confirmed that (E)-Dodeca-9,11-dienyl acetate was the major component of a multi-component pheromone blend. researchgate.netcambridge.org The other identified minor components included trans-9-dodecen-1-yl acetate, 11-dodecen-1-yl acetate, and dodecan-1-yl acetate. researchgate.netcambridge.orgchempedia.info The precise ratio of these components was found to be crucial for eliciting the full mating behavior in males. The characterization was further solidified through the stereospecific synthesis of the compound and subsequent bioassays which demonstrated its potent biological activity. pherobase.com

Table 1: Key Milestones in the Discovery and Characterization of this compound

| Year | Milestone | Key Findings |

| 1970s | Initial Isolation and Identification | Identified as the major sex pheromone component of the red bollworm moth, Diparopsis castanea. |

| 1973 | Confirmation of Structure | Structure confirmed through synthesis and comparison with the natural product. |

| 1980 | Synthesis for Pest Control Research | Synthesis methods were developed to produce the pheromone for field trials. pherobase.com |

| 1982 | Investigation of Isomeric Purity | Studies highlighted the importance of the (E,Z) isomeric ratio for biological activity. google.com |

Significance as a Semiochemical in Chemical Ecology

As a semiochemical, this compound plays a vital role in the reproductive cycle of several moth species. Its primary function is to act as a long-range attractant for males, guiding them to a receptive female for mating. The high specificity of the pheromone, determined by its unique chemical structure and the presence of minor components in specific ratios, helps to ensure reproductive isolation between different species.

The biological activity of this compound is highly dependent on its stereochemistry. The (E) configuration at the 9th carbon and the presence of the conjugated diene system are critical for binding to specific olfactory receptors located on the antennae of male moths. This interaction triggers a cascade of neural signals that result in the characteristic upwind flight and mating behaviors.

Overview of Research Trajectories for this compound

Research on this compound has followed several distinct yet interconnected trajectories:

Synthetic Chemistry: A significant body of research has focused on the development of efficient and stereoselective synthetic routes to produce this compound and its isomers. Various synthetic strategies have been explored, including Wittig reactions, Grignard couplings, and palladium-catalyzed cross-coupling reactions, to achieve high yields and isomeric purity. pherobase.comtandfonline.com The goal has been to develop cost-effective methods for the large-scale production required for pest management applications.

Biosynthesis: Understanding how insects produce such specific molecules is a key area of research. Studies on the biosynthesis of this compound have revealed a complex enzymatic pathway. For a related compound, (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, research has shown the involvement of specific desaturase and chain-shortening enzymes that modify fatty acid precursors to create the characteristic diene structure. diva-portal.org These studies provide insights into the evolution of pheromone communication and may offer novel targets for pest control.

Electrophysiology and Behavioral Studies: Electrophysiological techniques, such as electroantennography (EAG), have been instrumental in determining which components of a pheromone blend are detected by the insect's antennae. These studies have confirmed the high sensitivity of male moth antennae to this compound. Behavioral assays, conducted in wind tunnels and in the field, have been crucial for understanding how the pheromone and its various components influence flight patterns and mating success. cambridge.org

Field Applications and Pest Management: A major driving force for research on this compound has been its potential for use in integrated pest management (IPM) programs. Numerous field trials have been conducted to optimize the use of this compound for monitoring and controlling populations of the red bollworm and other susceptible pests. dntb.gov.uadntb.gov.uadeepdyve.com This research includes the development of effective dispenser technologies and strategies for mating disruption.

Table 2: Summary of Research Trajectories for this compound

| Research Trajectory | Focus of Study | Key Methodologies |

| Synthetic Chemistry | Development of efficient and stereoselective synthesis methods. | Wittig reaction, Grignard coupling, Palladium-catalyzed reactions. pherobase.comtandfonline.com |

| Biosynthesis | Elucidation of the enzymatic pathways for pheromone production. | Isotopic labeling, transcriptomics, heterologous expression of enzymes. diva-portal.org |

| Electrophysiology & Behavior | Understanding insect perception and behavioral response. | Electroantennography (EAG), single-sensillum recording, wind tunnel assays. cambridge.org |

| Pest Management | Application in monitoring and controlling pest populations. | Field trapping, mating disruption trials. dntb.gov.uadntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(9E)-dodeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPQLVHCERGNAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307833 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-78-7 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dodeca-9,11-dienyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Functionality and Ecological Significance of E Dodeca 9,11 Dienyl Acetate

Elucidation of Pheromonal Activity and Specific Roles

The compound's primary identified role is as a key element in the chemical communication system for mating. It is not typically used alone but as part of a precise blend of chemicals that conveys a species-specific message.

(E)-Dodeca-9,11-dienyl acetate (B1210297) is a minor but essential component of the female-produced sex pheromone of the Nantucket Pine Tip Moth, Rhyacionia frustrana. oup.comusda.govusda.govcabidigitallibrary.org The major component of this pheromone blend is (E)-9-dodecen-1-yl acetate. oup.comusda.gov Females of the species release this two-part pheromone at dusk to attract males for mating. oup.comoup.com The precise ratio of the two components is critical for eliciting the correct behavioral response from the males. Research has shown that the natural ratio of the major component to (E)-Dodeca-9,11-dienyl acetate in the female pheromone gland is consistently between 16.5:1 and 24:1. oup.comusda.govoup.com This chemical signal is fundamental to the moth's reproductive cycle, and synthetic versions of this pheromone blend are widely used in traps to monitor moth populations for pest management purposes. oup.comkglmeridian.comusda.gov

The specific blend of pheromones containing this compound is a classic example of a mechanism for reproductive isolation, ensuring that mating occurs only between individuals of the same species. This is particularly important for R. frustrana as its habitat often overlaps with other related moth species. usda.govusda.gov

Studies on interspecific (between species) signaling have revealed that the sex pheromones of R. frustrana and the sympatric pitch pine tip moth, Rhyacionia rigidana, are mutually inhibitory. usda.govuga.edu This prevents cross-attraction and potential hybridization. Furthermore, while R. frustrana males show a weak response to the pheromones of the European pine shoot moth (Rhyacionia buoliana) and the subtropical pine tip moth (Rhyacionia subtropica), these species are not attracted to the R. frustrana pheromone. usda.govusda.govuga.edu In fact, the pheromone of R. buoliana can suppress the response of R. frustrana males to their own females, highlighting a clear case of interspecific chemical interference that reinforces species boundaries. usda.gov

Identification of Target Organisms and Behavioral Responses

The primary organism known to utilize this compound as a sex pheromone component is the Nantucket Pine Tip Moth, Rhyacionia frustrana, a significant pest of pine forests in North America. oup.comcabidigitallibrary.orguga.eduwatson-bio.com

Research has focused heavily on Rhyacionia frustrana due to its economic impact on pine plantations. cabidigitallibrary.orgoup.com The specificity of its pheromone is crucial for both its own reproductive success and for the development of effective pest management tools. Field studies have confirmed that male R. frustrana are most effectively captured in traps baited with a synthetic blend mimicking the natural female pheromone. The interaction with other Rhyacionia species demonstrates the compound's role in maintaining species-specific communication channels.

| Species | Role of this compound | Interaction with R. frustrana |

| Rhyacionia frustrana (Nantucket Pine Tip Moth) | Minor component of the female sex pheromone blend. oup.comusda.gov | N/A (Intraspecific attraction) |

| Rhyacionia rigidana (Pitch Pine Tip Moth) | Not a known pheromone component. Its pheromone is (E,E)-8,10-dodecadienyl acetate. usda.gov | Mutually inhibitory; helps in reproductive isolation. usda.govuga.edu |

| Rhyacionia buoliana (European Pine Shoot Moth) | Not a known pheromone component. Its pheromone is (E)-9-dodecenyl acetate. usda.gov | Pheromone is weakly attractive to R. frustrana but suppresses its response to conspecific females. usda.gov |

| Rhyacionia subtropica (Subtropical Pine Tip Moth) | Not a known pheromone component. Its pheromone is (E)-9-dodecenyl acetate. usda.gov | Pheromone is weakly attractive to R. frustrana. usda.govuga.edu |

Quantitative analysis of the pheromone gland of female R. frustrana has provided precise measurements of the compounds involved in sexual signaling. These analyses form the basis for creating effective synthetic lures for field applications.

| Pheromone Component | Quantity per Female Gland | Natural Ratio (Major:Minor) | Effective Synthetic Lure Ratio |

| (E)-9-dodecen-1-yl acetate (Major) | 10.8 - 18.6 ng oup.comoup.com | ~16.5:1 to 23.4:1 oup.comoup.com | ~19:1 to 40:1 oup.comusda.gov |

| This compound (Minor) | 0.5 - 0.9 ng oup.comusda.govoup.com |

While specific electroantennogram (EAG) data detailing the isolated response to this compound is not broadly published, the original identification of the pheromone components by Hill et al. in 1981 would have involved such electrophysiological techniques to confirm that the moth's antennae were responsive to the compound. oup.comusda.gov Behavioral assays, primarily through extensive field trapping experiments, have repeatedly confirmed that a blend containing this compound is required for the effective attraction and capture of male moths. usda.govoup.com

Ecological Impact and Trophic Interactions

The ecological significance of this compound is directly tied to the life cycle of the Nantucket Pine Tip Moth. As a key component of the moth's reproductive strategy, it indirectly influences forest ecosystems. R. frustrana is a pest of young, intensively managed pine stands, where larval feeding on growing shoots causes significant growth loss and stem deformities. oup.comufl.eduplantwiseplusknowledgebank.org

While R. frustrana has a host of natural enemies, including various parasitoid wasps, there is currently no documented evidence to suggest that these predators or parasitoids use the moth's sex pheromone as a kairomone (a chemical signal that benefits the receiver) to locate their hosts. usda.govplantwiseplusknowledgebank.org Therefore, the primary ecological impact of this compound remains its role in mediating the population dynamics of the Nantucket Pine Tip Moth.

Role in Predator-Prey Dynamics and Host-Parasitoid Systems

While the primary role of this compound is in reproduction, its presence can have indirect effects on predator-prey and host-parasitoid interactions. The Nantucket Pine Tip Moth is targeted by a variety of parasitoids, which are natural enemies that lay their eggs in or on the moth's eggs, larvae, or pupae umass.eduresearchgate.netcambridge.orgucr.edu. These parasitoids can significantly impact moth populations, with parasitism rates reaching as high as 44.8% in some studies researchgate.net.

It is a common ecological paradigm that natural enemies of herbivorous insects evolve to use the host's own chemical cues, such as sex pheromones, to locate their prey, a phenomenon known as kairomonal eavesdropping. However, research on the interactions between the Nantucket Pine Tip Moth and its parasitoids presents a more nuanced picture. One of the most abundant parasitoids of R. frustrana is the eulophid wasp Hyssopus rhyacioniae researchgate.netgeorgiasouthern.edu. Studies have shown that while this parasitoid is attracted to pine odors, which serve as long-range cues to find the host's habitat, it is not attracted to the synthetic pheromones of the Nantucket Pine Tip Moth in olfactometer assays georgiasouthern.edu. Instead, short-range cues such as larval and frass odors appear to stimulate an intensive search for the host upon arrival in the vicinity georgiasouthern.edu. This suggests that for this particular host-parasitoid system, the sex pheromone this compound does not appear to act as a primary kairomone for at least one of its key natural enemies.

Table 1: Key Parasitoids of the Nantucket Pine Tip Moth (Rhyacionia frustrana)

| Parasitoid Species | Family | Notes |

| Campoplex frustranae | Ichneumonidae | A significant larval parasitoid that has been used in biological control programs umass.eduucr.edu. |

| Lixophaga mediocris | Tachinidae | A common dipteran parasitoid of R. frustrana larvae umass.eduresearchgate.netcambridge.org. |

| Eurytoma pini | Eurytomidae | This species can act as a primary parasitoid or a hyperparasitoid (a parasite of a parasite) umass.eduresearchgate.net. |

| Hyssopus rhyacioniae | Eulophidae | An abundant parasitoid that appears to use host habitat cues (pine volatiles) for long-range location and larval cues for short-range location, rather than the adult moth pheromone researchgate.netgeorgiasouthern.edu. |

| Bracon variablis | Braconidae | Another hymenopteran parasitoid found to attack R. frustrana georgiasouthern.edu. |

| Eupelmus cyaniceps | Eupelmidae | A parasitoid species collected from R. frustrana georgiasouthern.edu. |

Influence on Community Structure and Biodiversity

Pheromones like this compound play a critical role in maintaining species boundaries and thus contribute to biodiversity. The specificity of the pheromone blend of the Nantucket Pine Tip Moth ensures that mating primarily occurs between conspecifics, preventing hybridization with other closely related and sympatric Rhyacionia species, such as the pitch pine tip moth (Rhyacionia rigidana) and the European pine shoot moth (Rhyacionia buoliana) usda.govusda.gov.

Research has shown that the sex pheromones of different Rhyacionia species can be mutually inhibitory usda.gov. For instance, the pheromone of R. buoliana, which is (E)-9-dodecenyl acetate alone, is only weakly attractive to R. frustrana and can even suppress the response of R. frustrana males to their own females usda.gov. This chemical antagonism acts as a powerful reproductive isolating mechanism, preventing costly and unproductive interspecific mating attempts. By ensuring reproductive fidelity, these specific chemical communication channels help to maintain the genetic integrity of different species, which is a fundamental aspect of biodiversity. The evolution of distinct pheromone blends and corresponding receptor systems within the Tortricidae family is a key factor in their diversification plos.orgresearchgate.net.

Mechanistic Basis of Pheromone Perception and Action in Organisms

The perception of this compound and other pheromone components is a sophisticated process that begins at the periphery with specialized sensory organs and culminates in a behavioral response orchestrated by the central nervous system.

Olfactory Receptor Neuron Responses

The detection of pheromones in moths occurs in specialized hair-like structures on the antennae called sensilla trichodea frontiersin.org. Within these sensilla are olfactory receptor neurons (ORNs) that are highly tuned to specific pheromone components. While specific ORNs for this compound in Rhyacionia frustrana have not been explicitly characterized in the available literature, the general mechanism in moths is well-established.

The process begins when pheromone molecules enter the sensillum through pores and are transported across the aqueous sensillum lymph by pheromone-binding proteins (PBPs) wur.nl. These proteins are thought to solubilize the hydrophobic pheromone molecules and may also play a role in their presentation to the receptors and subsequent deactivation wur.nl. The pheromone molecule then binds to a specific odorant receptor (OR) protein located on the dendritic membrane of an ORN plos.orgnih.gov. In insects, ORs form a complex with a highly conserved co-receptor known as Orco plos.org. The binding of the pheromone to the OR is believed to induce a conformational change that opens the ion channel of the Orco-OR complex, leading to a depolarization of the ORN membrane and the generation of an action potential or "spike" frontiersin.org.

Different ORNs within the same sensillum can be tuned to different components of a pheromone blend, allowing the insect to detect the presence and ratio of each component oup.com. Electroantennogram (EAG) studies, which measure the summed electrical response of the entire antenna to an odor stimulus, have been used to demonstrate the sensitivity of moth antennae to specific pheromone components cambridge.orgeje.cz.

Central Nervous System Processing of Pheromonal Cues

The electrical signals generated by the ORNs are transmitted along their axons to the primary olfactory center in the insect brain, the antennal lobe (AL) frontiersin.orgwur.nloup.com. The AL is organized into distinct spherical structures of neuropil called glomeruli oup.commdpi.com. In male moths, a specialized and enlarged region of the AL known as the macroglomerular complex (MGC) is dedicated to processing sex pheromone information frontiersin.orgwur.nloup.com.

Axons from all the ORNs that express the same type of odorant receptor converge onto a single glomerulus oup.com. This "labeled-line" system means that each component of the pheromone blend activates a specific glomerulus or set of glomeruli within the MGC oup.commdpi.com. This creates a spatial map of the pheromone blend in the AL.

Within the MGC, the information from the ORNs is processed by a network of local interneurons (LNs) and projection neurons (PNs) frontiersin.org. LNs mediate interactions between glomeruli, which can sharpen or inhibit signals, while PNs relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral protocerebrum frontiersin.org. The mushroom bodies are involved in olfactory learning and memory, while the protocerebrum is thought to be where the final integration of the pheromone signal occurs, leading to the initiation of a behavioral response, such as upwind flight towards the pheromone source frontiersin.org. The sensitivity of these central neurons to pheromones can be modulated by the physiological state of the moth, including the influence of hormones like juvenile hormone nih.gov.

Biosynthesis and Metabolic Pathways of E Dodeca 9,11 Dienyl Acetate

Characterization of Biosynthetic Precursors and Pathways

The biosynthesis of (E)-dodeca-9,11-dienyl acetate (B1210297) is believed to originate from a common saturated fatty acid, which undergoes a series of desaturations, chain-shortening, reduction, and acetylation to yield the final active pheromone component.

Fatty Acid Precursor Identification

In many moth species, the biosynthesis of C10-C18 pheromones starts with palmitic acid (a C16 fatty acid). lu.se This precursor then undergoes modifications to achieve the correct chain length and degree of unsaturation. For (E)-dodeca-9,11-dienyl acetate, a C12 compound, it is highly probable that a longer-chain fatty acid like palmitic acid or stearic acid is first synthesized de novo and then chain-shortened to a dodecanoic acid derivative. The sex pheromone blend of Diparopsis castanea also contains dodecan-1-yl acetate, further suggesting a C12 fatty acyl precursor as a key intermediate. cambridge.org

Elucidation of Desaturase and Reductase Enzymes

The introduction of double bonds into the fatty acid chain is a critical step catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. To produce this compound, a specific set of desaturases is required. The pheromone blend of D. castanea includes trans-9-dodecen-1-yl acetate, indicating the presence of a desaturase capable of creating a trans (E) double bond at the 9th position of the C12 acyl chain. cambridge.org

The formation of the conjugated 9,11-diene system is a more complex step. It likely involves a second desaturation event. In other moth species, specialized desaturases have been identified that can introduce a second double bond into a mono-unsaturated precursor to form a conjugated diene. d-nb.info It is plausible that a similar enzyme exists in D. castanea that acts on an (E)-9-dodecenoic acid precursor to introduce the 11-double bond, resulting in (E)-9,11-dodecadienoic acid.

Once the correct unsaturated fatty acid is formed, it must be converted to an alcohol. This reduction is carried out by fatty acyl-CoA reductases (FARs). These enzymes convert the fatty acyl-CoA to the corresponding alcohol, (E)-dodeca-9,11-dienol in this case. lu.sed-nb.info

Acetyltransferase Involvement in Terminal Step

The final step in the biosynthesis of this compound is the esterification of the alcohol. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). This enzyme transfers an acetyl group from acetyl-CoA to the (E)-dodeca-9,11-dienol, forming the final acetate ester pheromone component. nih.gov The presence of other acetate esters in the pheromone blend of D. castanea strongly supports the role of an acetyltransferase in the terminal step of biosynthesis. cambridge.org

Cellular and Tissue Localization of Biosynthesis

The entire biosynthetic pathway for sex pheromones in moths is localized within specialized cells of the pheromone gland. d-nb.info This gland is typically an eversible sac-like structure located on the posterior end of the female's abdomen. The specific enzymes, from the initial fatty acid modifications to the final acetylation, are expressed in these glandular cells.

Regulation of Biosynthesis and Pheromone Production

The production of sex pheromones is a tightly regulated process, often influenced by the insect's age, mating status, and environmental cues.

Hormonal Control Mechanisms

In many lepidopteran species, pheromone biosynthesis is under the control of a neuropeptide hormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.net This hormone is produced in the subesophageal ganglion and released into the hemolymph, where it acts on the pheromone gland to stimulate pheromone production. It is likely that a similar hormonal mechanism regulates the production of this compound in Diparopsis castanea. Furthermore, mating has been shown to suppress pheromone production in many moth species, including D. castanea, a process that is also likely mediated by hormonal signals. biologists.com

Environmental and Developmental Influences

The biosynthesis of lepidopteran sex pheromones, including acetate compounds structurally related to this compound, is not static. It is a dynamic process significantly modulated by both the insect's developmental stage and external environmental cues. Research indicates that pheromone production is tightly regulated to coincide with the insect's physiological state and optimal conditions for mating. numberanalytics.com

Developmental Factors: The quantity of pheromone produced, known as the pheromone titer, often correlates with the insect's age and developmental progression. In many moth species, pheromone components are first detectable in the pupal stage, just a day before the adult emerges. Following eclosion, the titer typically increases daily, reaching a peak when the female is sexually mature and most receptive to mating, which often occurs several days into the adult stage. For instance, in the redbanded leafroller, pheromone titers peak in 4- to 6-day-old adults before declining. researchgate.net Studies on the European grapevine moth (Lobesia botrana), which uses the related compound (E,Z)-7,9-dodecadienyl acetate, have involved transcriptomic analysis of pheromone glands from both larvae and adults, underscoring the importance of developmental timing in understanding the genetic basis of pheromone production. researchgate.netresearchgate.net

Environmental Factors: Temperature is a critical environmental factor that affects pheromone communication. Studies on the rice stem borer, Chilo suppressalis, demonstrated that the production of sex pheromone components was highest within an optimal temperature range of 20-25°C. Temperatures above or below this range led to a significant decrease in pheromone content, thereby affecting normal chemical communication. researchgate.net Furthermore, the host plant itself can influence pheromone biosynthesis. Research on L. botrana has included sampling insects from grapevines at different developmental stages, such as flowering or veraison, suggesting that volatile compounds from the host plant may interact with or influence the insect's pheromone production pathways. researchgate.netresearchgate.net

| Temperature (°C) | Effect on Pheromone Titer | Impact on Communication |

|---|---|---|

| 15 | Significantly lower than optimum | Sub-optimal |

| 20-25 | Highest observed levels | Optimal |

| 30 | Significantly decreased | Impaired |

| 35 | Further significant decrease | Severely Impaired |

In Vivo Metabolic Fate and Degradation of this compound

Once a pheromone molecule has been detected by a recipient insect, its rapid inactivation is crucial for the insect to process temporal changes in the signal, such as tracking a pheromone plume to its source. capes.gov.br This deactivation prevents the sensory system from becoming saturated and allows for continuous, sensitive detection. The primary mechanism for this is enzymatic degradation within the antennae. numberanalytics.comcapes.gov.br

Enzymatic Deactivation Pathways

The principal pathway for the deactivation of acetate-based pheromones like this compound is through enzymatic hydrolysis. This process is carried out by specialized enzymes called Pheromone-Degrading Enzymes (PDEs), which are often a type of carboxylesterase. nih.gov These enzymes are found in high concentrations within the sensillum lymph, the fluid that bathes the olfactory receptor neurons in the insect's antennae. nih.gov

The enzymatic process involves the cleavage of the acetate ester bond, converting the active pheromone into its corresponding, and typically less active, alcohol. capes.gov.br For example, research on the cotton leafworm, Spodoptera littoralis, identified a specific carboxylesterase, SlCXE7, that is highly expressed in the male antennae. nih.gov This enzyme efficiently hydrolyzes the two primary acetate components of the female's sex pheromone. nih.gov The expression of this enzyme is synchronized with the male's peak responsiveness to the pheromone, and its transcription can even be induced by exposure to the pheromone, suggesting a highly adapted system for signal processing. nih.gov The steric properties of the acetate group are critical, as modifications can significantly impact the enzyme's ability to bind and degrade the pheromone. annualreviews.org

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Carboxylesterase (CXE) | nih.gov |

| Primary Function | Hydrolysis of pheromone acetate esters into alcohols. | nih.gov |

| Location | Expressed in high levels in male antennae, localized to olfactory sensilla. | nih.gov |

| Regulation | Expression is concomitant with peak male responsiveness and can be induced by pheromone exposure. | nih.gov |

| Significance | Plays a key role in pheromone signal termination and prevents receptor saturation. | nih.gov |

Advanced Chemical Synthesis Strategies for E Dodeca 9,11 Dienyl Acetate

Development of Stereoselective Synthetic Methodologies

The biological activity of (E)-Dodeca-9,11-dienyl acetate (B1210297) is intrinsically linked to the specific geometry of its conjugated diene system. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of the double bonds is of paramount importance.

Challenges in Diene Stereochemistry Control

The primary challenge in synthesizing (E)-Dodeca-9,11-dienyl acetate lies in the stereoselective construction of the (9E, 11E) or (9E, 11Z) conjugated diene moiety. Traditional methods often result in mixtures of geometric isomers, which can be difficult and costly to separate. researchgate.net The Wittig reaction, a common method for forming carbon-carbon double bonds, often lacks complete stereochemical control, yielding a mixture of E and Z isomers. diva-portal.org The ratio of these isomers is influenced by factors such as the structure of the reactants, the base used, the solvent, and the reaction temperature. diva-portal.org Furthermore, conjugated dienes can be prone to isomerization under certain conditions, such as exposure to light or free radicals, further complicating the synthesis of a pure stereoisomer. google.com

Application of Advanced Coupling Reactions

To overcome the challenges of stereocontrol, researchers have turned to advanced transition-metal-catalyzed cross-coupling reactions. These methods offer greater precision in constructing the desired diene stereochemistry.

Palladium-Catalyzed Reactions: Palladium catalysts have proven to be highly effective in the stereoselective synthesis of conjugated dienes. researchgate.netpherobase.com Reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, and the Stille coupling, which uses organotin compounds, have been successfully employed. researchgate.net For instance, the palladium-catalyzed coupling of (E)-1-alkenylboronic acids with 1-alkenyl iodides provides a stereospecific route to conjugated dienes. pherobase.com Similarly, the Sonogashira coupling, which joins a terminal alkyne with a vinyl halide, is a powerful tool for creating enyne intermediates that can then be selectively reduced to the desired diene. rsc.orgwikipedia.org

Iron-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. nih.govresearchgate.net These reactions can effectively couple Grignard reagents with dienol phosphates, for example, with excellent yield and retention of stereochemistry, providing a convergent and efficient route to pheromone synthesis. nih.govresearchgate.net

Other Coupling Strategies: The Heck reaction, another palladium-catalyzed process, can be used to form conjugated dienes through the coupling of alkenes and vinyl halides or vinylboronic acids. nih.gov Recent advancements have focused on controlling the regioselectivity of this reaction to favor the desired branched or linear products. nih.gov

Total Synthesis Approaches and Route Optimization

Yield and Purity Enhancements in Laboratory Synthesis

Continuous research focuses on optimizing synthetic routes to maximize yield and isomeric purity. This involves a multifaceted approach:

Reaction Condition Optimization: Systematic variation of parameters like temperature, solvent, and base equivalents can significantly improve the yield and stereoselectivity of key reactions. For example, in Wittig reactions, the choice of a non-nucleophilic base and low temperatures can favor the formation of the desired isomer.

Catalyst Screening: Evaluating a range of catalysts, particularly for cross-coupling reactions, can identify those that offer the highest activity and selectivity, thereby minimizing the formation of byproducts.

Purification Techniques: While the goal is to have highly selective reactions, purification is often necessary. Techniques like fractional distillation, column chromatography (sometimes on silver nitrate-impregnated silica (B1680970) gel), and preparative gas chromatography are used to isolate the desired isomer in high purity. researchgate.net

Table 1: Comparison of Synthetic Strategies for Dodecadienyl Acetate Pheromones

| Synthetic Strategy | Key Reaction | Advantages | Disadvantages |

| Wittig Reaction | Aldehyde + Phosphonium (B103445) Ylide | Widely applicable, versatile. | Often lacks full stereocontrol, producing isomeric mixtures. diva-portal.org |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Organoboron/Alkyne + Vinyl Halide | High stereoselectivity, mild reaction conditions. pherobase.comrsc.org | Can be costly due to the use of palladium catalysts. researchgate.net |

| Iron-Catalyzed Cross-Coupling | Grignard Reagent + Dienol Phosphate (B84403) | Economical, environmentally friendly, high yield and stereoselectivity. nih.govresearchgate.net | Newer methodology, may have a more limited substrate scope compared to palladium catalysis. |

| Metathesis | Cross-metathesis of two smaller alkenes | Can be a direct route to the diene backbone. | May require specific and sometimes expensive ruthenium catalysts. |

Synthesis of Deuterated and Isotopically Labeled Analogues for Research

The synthesis of isotopically labeled analogues of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is essential for various research applications. researchgate.netgoogle.com

Biosynthesis Studies: Labeled compounds are invaluable tools for elucidating the biosynthetic pathways of pheromones in insects. google.complos.org By introducing a labeled precursor into the insect, researchers can track its conversion into the final pheromone product, identifying the enzymes and intermediate molecules involved. plos.orgnih.gov For example, deuterium-labeled fatty acids have been used to demonstrate their role as precursors in the biosynthesis of lepidopteran pheromones. plos.org

Metabolism and Environmental Fate Studies: Isotopically labeled pheromones can be used to study how they are broken down and metabolized by the insect or in the environment. This information is crucial for understanding the persistence and potential non-target effects of pheromones used in pest control.

Internal Standards for Quantification: Labeled analogues serve as ideal internal standards for the accurate quantification of the natural pheromone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Because they have nearly identical chemical and physical properties to the unlabeled compound but a different mass, they can be used to correct for sample loss during extraction and analysis.

The synthesis of these labeled compounds often follows similar routes to the unlabeled pheromone, but with the introduction of a labeled starting material at an appropriate stage. nih.gov

Preparative Scale-Up Techniques for Research Applications

The synthesis of this compound on a preparative scale for research applications, such as field trials and detailed biological studies, requires methodologies that are not only high-yielding and stereoselective but also practical, cost-effective, and scalable. Researchers have explored various synthetic routes, primarily focusing on Wittig-type reactions and metal-catalyzed cross-coupling reactions, to meet the demand for gram-to-kilogram quantities of this pheromone component.

Wittig Reaction Approaches

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been adapted for the large-scale production of insect pheromones. For this compound, this typically involves the reaction of a C8 phosphonium ylide with a C4 aldehyde, or vice versa.

One scalable method involves the reaction of 8-hydroxyoctyltriphenylphosphine bromide with 2E-crotonaldehyde in a mixed solvent system. A patented procedure highlights the use of butyllithium (B86547) as the base in a mixture of hydrocarbon and ether solvents. This approach is noted for its simple operation, good product configuration, and high yield, making it amenable to large-scale industrial production. google.com The use of conventional, low-cost solvents is a key advantage for scaling up. google.com

Another approach utilizes a Wittig-Horner reaction to achieve high stereoselectivity. For instance, the synthesis of related dodecadienyl acetates has been accomplished using a stereoselective Wittig reaction between an aldehyde and an alkyl-phosphonium salt as the key step. nih.gov While highly effective, the generation of triphenylphosphine (B44618) oxide as a byproduct in traditional Wittig reactions can complicate purification on a large scale. The workup process often requires careful filtration and extraction procedures to isolate the desired olefin. googleapis.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and iron-catalyzed cross-coupling reactions have emerged as powerful and highly stereoselective methods for constructing conjugated diene systems in pheromone synthesis. researchgate.netdiva-portal.org These methods often provide higher stereochemical control compared to some Wittig-based routes.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a vinyl boronic acid with a vinyl halide, has been successfully applied to the synthesis of related diene acetates. benthamscience.com While effective, the cost of palladium catalysts can be a significant factor in large-scale applications. researchgate.net

To address the cost issue, more economical iron-catalyzed cross-coupling reactions have been developed. An efficient synthesis of (E)-9,11-Dodecadienyl acetate has been reported via the coupling of an enol phosphate with a Grignard reagent, catalyzed by iron(III) acetylacetonate (B107027) (Fe(acac)₃). iasoc.it This method offers high stereoselectivity (>99% E) and proceeds under mild conditions, making it an attractive option for preparative scale synthesis. iasoc.it

The following table summarizes and compares key aspects of different scaled-up synthetic strategies for producing conjugated dodecadienyl acetates, providing insights applicable to this compound.

Interactive Table: Comparison of Preparative Scale Synthesis Strategies

| Synthetic Strategy | Key Reagents/Catalyst | Typical Scale | Reported Yield | Stereoselectivity | Advantages | Challenges | Reference |

| Wittig Reaction | 8-hydroxyoctyltriphenylphosphine bromide, 2E-crotonaldehyde, n-BuLi | Industrial Production | High | Good | Simple operation, low-cost solvents | Stoichiometric triphenylphosphine oxide byproduct complicates purification | google.com |

| Iron-Catalyzed Cross-Coupling | Enol phosphate, Grignard reagent, Fe(acac)₃ | Laboratory Scale | 86% (for a key step) | >99% E | High stereoselectivity, inexpensive catalyst, mild conditions | Sensitivity of Grignard reagents to moisture | iasoc.it |

| Palladium-Catalyzed Cross-Coupling | Alkenylboronic acids, Alkenyl iodides | Laboratory Scale | Good | High | High stereoselectivity and yield | High cost of palladium catalysts | researchgate.netpherobase.com |

| Metathesis | Grubbs' catalyst | Up to 12 Kg | 54-83% | 82% trans (for a related compound) | High functional group tolerance | Catalyst cost and sensitivity, removal of heavy metal waste | google.com |

Metathesis-Based Synthesis

Olefin metathesis has also been explored for the large-scale synthesis of pheromone components. A patent describes the cross-metathesis using Grubbs' catalyst to produce related dodecenyl derivatives on a scale of up to 12 kg, with yields ranging from 54% to 83%. google.com While this demonstrates the potential for significant scale-up, the high cost of ruthenium-based catalysts like Grubbs' catalyst and the need to remove residual heavy metals from the final product present considerable challenges for widespread application. google.com

Structure Activity Relationships Sar and Olfactory Receptor Interactions

Systematic Studies of Structural Modifications and Behavioral Efficacy

The specificity of pheromone signaling relies on a precise molecular fit between the pheromone molecule and its corresponding receptor. Alterations to the pheromone's structure, such as changes in chain length, the position and geometry of double bonds, or the functional group, can significantly impact or eliminate its biological activity. annualreviews.org

The geometry of the double bonds and the length of the carbon chain are crucial for the biological activity of dodecadienyl acetates. Different species are often attuned to specific geometric isomers of a pheromone, and even the presence of other isomers can inhibit the response. nih.gov

For instance, in the moth Cosmopterix gemmiferella, a combination of (9Z)-9,11-dodecadienyl acetate (B1210297) and (9E)-9,11-dodecadienyl acetate is required for optimal attraction, highlighting the importance of a specific isomeric blend. nih.gov In many moth species, C12 chains are optimal for pheromonal activity, and elongating the chain to C14 or shortening it can reduce or abolish the response by decreasing compatibility with the binding pocket of the olfactory receptor. The conjugated diene system at the 9 and 11 positions is also a key feature for recognition in certain species.

| Compound | Chain Length | Double Bond Position & Geometry | Relative Behavioral Efficacy |

| (E)-Dodeca-9,11-dienyl acetate | C12 | 9E, 11 | Component of attractant blend for some species. nih.gov |

| (Z)-Dodeca-9,11-dienyl acetate | C12 | 9Z, 11 | Component of attractant blend for some species. nih.gov |

| (E,E)-Tetradeca-9,11-dienyl acetate | C14 | 9E, 11E | Longer chain length reduces compatibility with receptors in some C12-preferring species. |

| (Z,Z)-9,11-Tetradecadienyl acetate | C14 | 9Z, 11Z | Active pheromone component for some geometrid moths. nih.gov |

| (Z)-8-Dodecenyl acetate | C12 | 8Z | Active pheromone component for Grapholita molesta. annualreviews.org |

This table provides illustrative examples of how variations in alkene geometry and chain length affect the activity of related pheromones. Efficacy is species-dependent.

The acetate ester functional group is a common feature in many lepidopteran pheromones and is critical for receptor recognition. regulations.gov Altering this functional group to an alcohol or an aldehyde, for example, can drastically change the biological activity. In some cases, the altered compound can act as an antagonist, inhibiting the response to the primary pheromone. annualreviews.org

For example, for the moth Dichrorampha simulana, a specific ratio of (9E)-9,11-dodecadienyl acetate and the corresponding alcohol, (9E)-9,11-dodecadien-1-ol, is most attractive. nih.gov Similarly, for an Ancylis species, a blend of the (9Z) acetate and the (9Z) alcohol is required. nih.gov In other instances, replacing the acetate with a formate (B1220265) group can sometimes create a mimic of the natural pheromone, which can be more stable for use in pest management applications. researchgate.net The substitution of the acetate with bulkier groups or those with different electronic properties generally reduces or eliminates activity, underscoring the strict steric and electronic requirements of the receptor binding site. annualreviews.org

| Original Compound | Alteration | Resulting Compound | Impact on Behavioral Activity |

| This compound | Reduction of acetate | (E)-Dodeca-9,11-dien-1-ol | Can act as a synergist or be required as part of a blend in certain species. nih.gov |

| This compound | Oxidation to aldehyde | (E)-Dodeca-9,11-dienal | Can be an attractant for different species or an antagonist. annualreviews.orgnih.gov |

| Acetate Pheromone | Replacement with Formate | Formate Analog | Can mimic the natural pheromone, sometimes with increased stability. annualreviews.orgresearchgate.net |

| Acetate Pheromone | Replacement with Propionate | Propionate Analog | Often results in reduced activity or inhibition. annualreviews.org |

This table illustrates the general effects of altering the functional group on pheromone activity, which is highly species-specific.

Identification and Characterization of Pheromone Receptors for this compound

The detection of this compound begins when the molecule enters the pores of an insect's olfactory sensilla and binds to a specific olfactory receptor (OR) located on the membrane of an olfactory receptor neuron (ORN). The identification and characterization of these receptors are crucial for understanding the molecular basis of pheromone perception.

The discovery of pheromone receptors often begins with transcriptomic analysis of the insect's antennae. By sequencing the messenger RNA (mRNA) from the antennae, researchers can identify genes that code for putative olfactory receptors. nih.gov Genes that are highly expressed in the antennae of one sex (typically males for female-emitted pheromones) are strong candidates for pheromone receptors. nih.gov

Once candidate receptor genes are identified, their function can be verified. Techniques like RNA interference (RNAi), where the expression of a specific gene is knocked down, can be used to see if the insect's ability to respond to the pheromone is diminished. Phylogenetic analysis, which compares the gene sequences to those of known pheromone receptors in other species, can also provide evidence for their function. nih.gov For example, transcriptomic studies in various moth species have successfully identified numerous genes involved in pheromone biosynthesis and reception. nih.gov

To confirm the specific ligand for a candidate receptor, the receptor is often functionally expressed in a heterologous system, such as Xenopus oocytes or modified Drosophila olfactory neurons. plos.org This allows researchers to isolate the receptor from the insect's native olfactory system and test its response to a panel of potential ligands.

Electrophysiological techniques, such as single-sensillum recording (SSR) or electroantennography (EAG), are then used to measure the electrical activity of the cells expressing the receptor in response to stimulation with the pheromone. nih.govresearchgate.net A strong response to this compound and weaker or no responses to its isomers and analogs would confirm that the receptor is specifically tuned to this compound. nih.gov These studies have revealed that individual olfactory neurons are often highly specialized, responding strongly to only one or a few specific pheromone components. researchgate.net For example, in the moth Idaea aversata, single sensillum recordings identified different types of neurons, each specifically tuned to different pheromone components. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a pheromone and its receptor is not just about whether it binds, but also how it binds. The kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding) of this interaction are critical for the biological response. ibmc.msk.ruresearchgate.net

The affinity of a ligand for its receptor is often described by the dissociation constant (Kd), which reflects the balance between the "on-rate" (k-on) and the "off-rate" (k-off) of the ligand-receptor complex. researchgate.netnih.gov A long residence time (the reciprocal of the k-off) at the receptor is often correlated with a more potent and sustained biological effect. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are increasingly used to predict how pheromones like this compound fit into the binding pocket of their receptors. nih.govimrpress.com These models can help identify key amino acid residues that interact with the pheromone. For instance, in the European grapevine moth, Lobesia botrana, which uses a related compound, modeling studies suggested that a specific tryptophan residue is key for recognizing the acetate functional group of the pheromone. nih.gov While direct kinetic and thermodynamic data for this compound and its specific receptors are not widely available, the principles derived from studies of related pheromone-receptor systems are considered applicable. ibmc.msk.ruuniversiteitleiden.nl

| Kinetic/Thermodynamic Parameter | Description | Significance in Pheromone Perception |

| Association Rate (k-on) | The rate at which the pheromone binds to the receptor. | A fast on-rate allows for rapid detection of the pheromone plume. nih.gov |

| Dissociation Rate (k-off) | The rate at which the pheromone-receptor complex breaks apart. | A controlled off-rate is necessary for the neuron to reset and detect subsequent changes in pheromone concentration. nih.gov |

| Dissociation Constant (Kd) | The ratio of k-off to k-on, indicating the affinity of the ligand for the receptor. | A lower Kd value signifies higher binding affinity. |

| Residence Time (1/k-off) | The average time a single pheromone molecule remains bound to the receptor. | A longer residence time can lead to a more sustained signal and greater in-vivo efficacy. nih.gov |

| Binding Energetics (ΔG, ΔH, ΔS) | The changes in Gibbs free energy, enthalpy, and entropy upon binding. | These values determine the spontaneity and the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding). |

This table outlines the key parameters governing ligand-receptor interactions, based on general principles of receptor theory. ibmc.msk.ruresearchgate.net

Computational Chemistry and Molecular Modeling of Pheromone-Receptor Complexes

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between pheromones and their corresponding receptors at a molecular level. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone. For this compound and related semiochemicals, computational approaches are used to predict binding affinities, identify key structural features necessary for recognition, and rationalize structure-activity relationships. By simulating the pheromone-receptor complex, researchers can build predictive models that aid in the design of novel, more potent, or more selective pest management agents. nih.gov These simulations are particularly valuable in the absence of high-resolution experimental structures of the pheromone-receptor complexes. nih.gov

Docking Simulations and Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This method is widely used to study the interactions of pheromones, such as this compound, with their target proteins, typically Pheromone-Binding Proteins (PBPs) or Olfactory Receptors (ORs).

In the case of the codling moth, Cydia pomonella, docking simulations have been instrumental in elucidating how its primary pheromone component, codlemone, and other semiochemicals interact with its PBPs, such as CpomPBP1 and CpomPBP2. nih.govacs.org These studies provide a strong inferential basis for understanding the binding of structurally similar compounds like this compound.

Research has shown that the binding of ligands within the hydrophobic cavity of these PBPs is governed by a combination of forces. nih.govresearchgate.net Key interactions include:

Hydrophobic Interactions: The long aliphatic chain of the pheromone fits into a hydrophobic binding pocket lined with nonpolar amino acid residues.

Hydrogen Bonds: The acetate functional group can form hydrogen bonds with specific polar residues at one end of the binding pocket. nih.govresearchgate.net

Simulated docking studies on CpomPBP2 ranked 31 candidate semiochemicals based on their binding potential, and these predictions were subsequently confirmed by competitive binding assays, demonstrating the high accuracy of this virtual screening method. nih.govresearchgate.net Through these simulations, specific amino acid residues that are critical for ligand binding have been identified. Computational alanine (B10760859) scanning, a method where key residues are computationally mutated to alanine, further verifies their importance in the binding interaction. nih.gov For instance, studies on CpomPBP1 identified several residues as being crucial for the stable binding of codlemone. acs.org The van der Waals forces and electrostatic energies, primarily from the side chains of these favorable residues, are the main contributors to the formation and stability of the PBP-pheromone complex. acs.org

The table below summarizes key amino acid residues within the binding sites of Cydia pomonella PBPs that have been identified through molecular modeling as being important for binding pheromone-like molecules.

| Pheromone Binding Protein | Key Amino Acid Residue | Role in Binding | Reference |

|---|---|---|---|

| CpomPBP1 | Phe12 | Favorable hydrophobic interaction; mutation to Alanine significantly decreases binding affinity. | acs.org |

| CpomPBP1 | Phe36 | Favorable hydrophobic interaction. | acs.org |

| CpomPBP1 | Trp37 | Favorable hydrophobic interaction; mutation to Alanine significantly decreases binding affinity. | acs.org |

| CpomPBP1 | Ile52 | Favorable hydrophobic interaction. | acs.org |

| CpomPBP1 | Ile94 | Favorable hydrophobic interaction. | acs.org |

| CpomPBP1 | Ala115 | Favorable hydrophobic interaction. | acs.org |

| CpomPBP1 | Phe118 | Favorable hydrophobic interaction. | acs.org |

| CpomPBP1 | Ser56 | Unfavorable contribution, negative to binding. | acs.org |

| CpomPBP2 | Glu98 | Anchors ligands via hydrogen bonds. | dntb.gov.ua |

| CpomPBP2 | Arg109 | Anchors ligands via salt-bridge formation. | dntb.gov.ua |

These detailed binding site predictions are crucial for the rational design of new semiochemicals that can act as more effective attractants or mating disruptants. acs.org

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are a powerful tool for investigating the electronic structure and geometry of molecules. beilstein-journals.org For a conformationally flexible molecule like this compound, these calculations are essential for understanding its three-dimensional shape and energy landscape. The molecule possesses multiple rotatable single bonds, particularly in its long aliphatic chain, leading to a vast number of possible conformations (conformers). chemscene.com

A systematic conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT), allows for the identification of the most stable, low-energy conformers. researchgate.net This process typically involves:

Systematic Search: The potential energy surface of the molecule is explored by systematically rotating the dihedral angles of the key rotatable bonds.

Geometry Optimization: The geometry of each potential conformer is optimized to find a stable structure corresponding to a minimum on the potential energy surface.

Energy Calculation: The relative Gibbs free energies of all optimized conformers are calculated to determine their populations at a given temperature. beilstein-journals.org

The results of these calculations provide crucial information about the preferred shape of the this compound molecule. This is critically important because the biological activity of a pheromone is intimately linked to its ability to adopt a specific conformation that fits precisely into the binding pocket of its receptor. The conformational preferences are dictated by a combination of hyperconjugative and steric effects. beilstein-journals.org

Understanding the conformational flexibility and the geometry of the most stable conformers helps to explain why specific isomers are active while others are not. This knowledge can be integrated with docking simulations, where using the correct, low-energy conformer of the ligand is essential for achieving accurate predictions of the binding mode and affinity within the olfactory receptor. researchgate.net

Analytical Methodologies for Detection and Quantification of E Dodeca 9,11 Dienyl Acetate in Research

Advanced Sampling Techniques from Biological and Environmental Matrices

Effective sampling is the foundational step for the analysis of volatile compounds like (E)-Dodeca-9,11-dienyl acetate (B1210297). The choice of technique depends on the matrix (e.g., air, water, or insect pheromone glands) and the concentration of the analyte.

Solid-Phase Microextraction (SPME) is a state-of-the-art, solvent-free sampling technology that integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov It utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile or semi-volatile compounds from a sample matrix. mdpi.com Due to its versatility, simplicity, and high sensitivity, SPME is widely used for the analysis of insect pheromones. nih.gov

In the context of (E)-Dodeca-9,11-dienyl acetate and similar lepidopteran pheromones, SPME has proven highly effective for collecting volatiles directly from calling female insects or their pheromone glands. nih.govnih.gov The fiber, often coated with materials like polydimethylsiloxane (B3030410) (PDMS) or Carboxen/PDMS, is exposed to the headspace above the sample or, in some cases, directly immersed. mdpi.com The adsorbed analytes are then thermally desorbed in the hot injection port of a gas chromatograph for analysis. nih.gov This technique is particularly valuable for profiling the complete blend of pheromone components emitted by an individual insect. nih.gov

Headspace analysis involves the sampling of volatile compounds from the vapor phase in equilibrium with a solid or liquid sample in a sealed container. mdpi.com This technique is ideal for isolating volatile pheromones like this compound from non-volatile matrix components. In static headspace analysis, a sample of the gas phase is collected from the sealed vial after a specific incubation time and temperature and injected into the gas chromatograph. mdpi.com

The efficiency of headspace extraction is influenced by several factors, including temperature, sample volume, and incubation time. mdpi.com Optimization of these parameters is crucial for achieving maximum sensitivity. For instance, increasing the incubation temperature generally enhances the concentration of semi-volatile compounds in the headspace. mdpi.com This method has been successfully applied to determine pheromone components in various environmental and agricultural samples. mdpi.comresearchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Extraction Temperature | 80 °C | Increases analyte signal by promoting volatilization from the sample matrix. |

| Sample Amount | 6 g | Maximizes the total quantity of analytes available for partitioning into the headspace. |

| Incubation Time | Variable (e.g., 2-140 min) | Ensures that equilibrium is reached between the sample and the headspace for reproducible results. |

| Injected Headspace Volume | 2.5 mL | Maximizes the amount of analyte introduced to the GC without compromising chromatographic resolution. |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other structurally similar compounds, isomers, and matrix contaminants prior to detection.

Gas chromatography (GC) is the most frequently used technique for the analysis of lepidopteran sex pheromones due to their volatility and thermal stability. researchgate.net The separation is typically performed on high-resolution capillary columns. The choice of the column's stationary phase is critical for resolving isomers. Non-polar columns (e.g., HP-5MS) and polar columns (e.g., HP-INNOWax) are commonly employed to achieve the desired separation of pheromone components and their geometric isomers. nih.gov

The Flame Ionization Detector (FID) is a common universal detector used for quantifying hydrocarbons. google.comnih.gov It offers high sensitivity and a wide linear range. The analytical method for a similar compound, (E,Z)-7,9-dodecadienyl-1-acetate, involved GC analysis on an HP 5890 Series II device equipped with an FID detector. google.com Another detector, the Electron Capture Detector (ECD), provides high selectivity for halogenated compounds but can also be used for certain oxygenated molecules. For definitive identification, GC is most powerfully coupled with a mass spectrometer (MS) or an electroantennographic detector (EAD), which uses an insect's antenna as a biosensor. nih.govresearchgate.net

| Parameter | Specification |

|---|---|

| Instrument | Agilent 7890A / HP 5890 Series II |

| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Oven Program | Example: Initial temp 150 °C for 10 min, ramp 20 °C/min to 200 °C, hold for 7 min |

While GC is the primary tool for analyzing the final pheromone, High-Performance Liquid Chromatography (HPLC) can be a valuable technique for the analysis of its biosynthetic precursors. Lepidopteran pheromones like this compound are typically derived from fatty acids through a series of desaturation, chain-shortening, reduction, and acetylation steps. nih.gov

HPLC, particularly in a reversed-phase mode, is well-suited for separating these non-volatile fatty acid precursors. Derivatization of the fatty acids with a UV-active or fluorescent tag may be employed to enhance detection sensitivity. This approach allows researchers to study the biosynthetic pathway by quantifying the precursor pool within the pheromone gland. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is the definitive method for the structural elucidation and quantification of this compound. researchgate.net The extremely low concentration of pheromones in a single insect gland necessitates the high sensitivity offered by GC-MS. researchgate.net

Upon separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions form a mass spectrum that serves as a chemical fingerprint. ajgreenchem.com The fragmentation pattern provides crucial information for identifying the compound's structure, including the location of double bonds and functional groups. researchgate.net Identification is confirmed by comparing the obtained mass spectrum and retention time with that of a synthetic standard or by matching it against spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnih.gov

| Parameter | Value |

|---|---|

| PubChem CID | 5367504 |

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| NIST Library Number | 105157 |

| Total Peaks | 34 |

| Top m/z Peak | 80 |

| 2nd Highest m/z Peak | 67 |

| 3rd Highest m/z Peak | 93 |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds such as this compound. The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be gleaned.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy, leading to extensive and reproducible fragmentation. libretexts.org While this fragmentation is highly valuable for structural identification and library matching, it can often result in a weak or absent molecular ion peak (the peak corresponding to the intact ionized molecule), which can be a challenge for compounds that fragment readily. libretexts.org For long-chain acetates, characteristic fragments often include the loss of the acetate group (CH₃COOH, 60 Da) and cleavage at various points along the hydrocarbon chain.

Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses reagent gas ions (like those from methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduction. wikipedia.org This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]⁺ or [M+NH₄]⁺). wikipedia.org For the analysis of pheromone acetates, CI using ammonia (B1221849) as the reactant gas has been shown to be particularly advantageous, offering enhanced sensitivity and selectivity compared to EI. lu.selu.se The dominant ion is often the [M+NH₄]⁺ adduct, which clearly indicates the molecular weight of the compound. This makes CI an excellent tool for confirming molecular weight and for quantification, especially at low concentrations. lu.selu.se

Table 1: Comparison of EI and CI for this compound Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) with Ammonia |

| Ionization Energy | High (typically 70 eV) | Low |

| Fragmentation | Extensive and complex | Minimal |

| Molecular Ion | Often weak or absent | Strong quasi-molecular ion (e.g., [M+NH₄]⁺) |

| Primary Use | Structural elucidation via fragmentation patterns; library matching | Molecular weight determination; quantification |

| Sensitivity | Can be lower due to ion signal distribution among many fragments | Generally higher for acetates due to ion signal concentration in the quasi-molecular ion lu.selu.se |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to gain detailed structural information about a compound. It involves multiple stages of mass analysis, typically the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov

For a compound like this compound, an MS/MS experiment would typically begin by isolating its molecular ion or a prominent adduct ion (e.g., [M+H]⁺) in the first mass analyzer. This selected precursor ion is then passed into a collision cell, where it collides with an inert gas (such as argon or nitrogen), causing it to break apart into smaller product ions. The second mass analyzer then separates and detects these product ions, generating a product ion spectrum. nih.gov

This spectrum provides a fragmentation fingerprint that is specific to the structure of the precursor ion. For long-chain unsaturated acetates, the fragmentation patterns can help in locating the positions of the double bonds and confirming the structure of the alkyl chain. nih.govnih.gov The controlled fragmentation in MS/MS provides more specific structural data than the less predictable fragmentation seen in a standard EI source, making it an indispensable tool for the unambiguous identification of isomers and unknown compounds. nih.govnih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

Metabolite profiling involves the comprehensive analysis of all metabolites present in a biological sample. High-resolution mass spectrometry (HR-MS) is a key technology in this field due to its ability to measure mass-to-charge ratios with very high accuracy (typically within 5 ppm). nih.govnih.gov

This high mass accuracy allows for the determination of the elemental composition of an ion. nih.gov For this compound (C₁₄H₂₄O₂), the theoretical exact mass is 224.17763 Da. An HR-MS instrument can measure this mass with enough precision to distinguish it from other compounds with the same nominal mass but different elemental formulas.

In metabolite profiling studies, researchers search for metabolic products of the parent compound. These metabolites are often formed through reactions like oxidation, hydrolysis, or conjugation. HR-MS, frequently coupled with liquid chromatography (LC-HR-MS), can detect these modified compounds in complex biological matrices. nih.govresearchgate.net By comparing the accurate masses of potential metabolites to the parent drug, researchers can hypothesize the biotransformations that have occurred. For instance, the detection of an ion with an accurate mass corresponding to C₁₄H₂₄O₃ would suggest the addition of an oxygen atom (hydroxylation). This capability is crucial for understanding the metabolic fate of this compound in biological systems. pharmaron.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

While mass spectrometry provides invaluable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural confirmation. NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. nih.gov

For this compound, ¹H NMR and ¹³C NMR are the most common experiments.

¹H NMR provides information about the chemical environment of each hydrogen atom. The spectrum would show characteristic signals for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, the aliphatic chain protons, and, most importantly, the vinyl protons of the C9-C12 diene system. The coupling constants (J-values) between the vinyl protons are critical for determining the geometry of the double bonds (E or Z).

¹³C NMR provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl and methyl carbons of the acetate group, the oxygen-linked methylene carbon, the sp³ hybridized carbons of the alkyl chain, and the four sp² hybridized carbons of the conjugated diene system. nih.gov

Together, 1D and 2D NMR techniques (like COSY and HSQC) allow researchers to piece together the complete molecular structure and confirm the identity and purity of synthesized or isolated this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Atom Type | Predicted Chemical Shift (ppm) |

| Acetate Group | -C(O )- | ~171 |

| Acetate Group | -C H₃ | ~21 |

| Acetate Group | -OC(O )CH₃ | ~2.05 |

| Methylene adjacent to Oxygen | -C H₂-O- | ~64 |

| Methylene adjacent to Oxygen | -CH₂-O - | ~4.05 |

| Conjugated Diene | =C H- | ~125-135 |

| Conjugated Diene | =CH- | ~5.5-6.5 |

Note: Predicted values are based on typical chemical shifts for similar long-chain unsaturated acetates.

Development and Validation of Sensitive and Selective Analytical Assays

To accurately quantify this compound in various samples, it is essential to develop and validate a robust analytical assay. This process ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and selectivity.

A common approach for developing a sensitive and selective assay for this compound involves gas chromatography coupled with mass spectrometry operating in selected ion monitoring (SIM) mode (GC-MS-SIM). In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which dramatically increases sensitivity and reduces interference from matrix components.

For instance, a quantitative assay using GC-CI-MS with ammonia has been successfully developed for moth pheromone acetates. lu.selu.se This method often employs an internal standard, such as a deuterated version of the analyte, which is added to samples and standards in a known amount to correct for variations in sample preparation and instrument response. The validation of such an assay demonstrated excellent linearity over a specific concentration range (e.g., 20–2000 pg). lu.selu.se

Table 3: Example Validation Parameters for a Quantitative Pheromone Acetate Assay using GC-CI-MS

| Validation Parameter | Description | Example Value |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the analyte concentration. | Linear in the range of 20–2000 pg lu.selu.se |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | ~70 pg lu.selu.se |